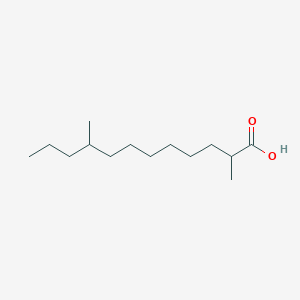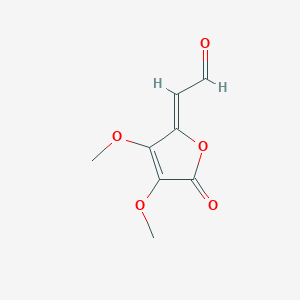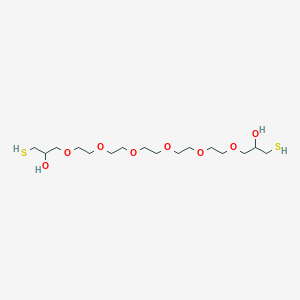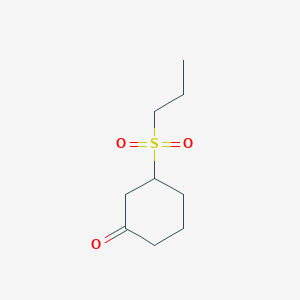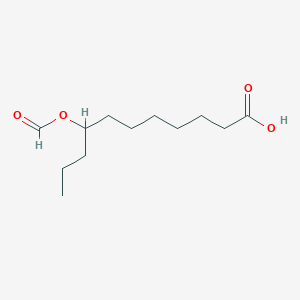
8-(Formyloxy)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Formyloxy)undecanoic acid is a derivative of undecanoic acid, a saturated medium-chain fatty acid This compound is characterized by the presence of a formyloxy group attached to the eighth carbon of the undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Formyloxy)undecanoic acid typically involves the esterification of undecanoic acid with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Formyloxy)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The formyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The formyloxy group can be reduced to form an alcohol group.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-carboxyundecanoic acid.
Reduction: Formation of 8-hydroxyundecanoic acid.
Substitution: Formation of various substituted undecanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Formyloxy)undecanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(Formyloxy)undecanoic acid involves its interaction with various molecular targets and pathways. For example, its antifungal activity is believed to result from the disruption of fungal cell membrane integrity and interference with lipid metabolism. The formyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic acid: The parent compound, known for its antifungal properties.
8-Hydroxyundecanoic acid: A reduction product of 8-(Formyloxy)undecanoic acid with similar chemical properties.
8-Carboxyundecanoic acid: An oxidation product with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the formyloxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
184921-19-5 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
8-formyloxyundecanoic acid |
InChI |
InChI=1S/C12H22O4/c1-2-7-11(16-10-13)8-5-3-4-6-9-12(14)15/h10-11H,2-9H2,1H3,(H,14,15) |
Clé InChI |
AUSJZAOMLCIDGG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCCCC(=O)O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

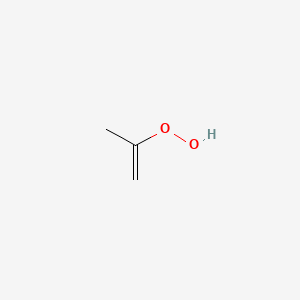
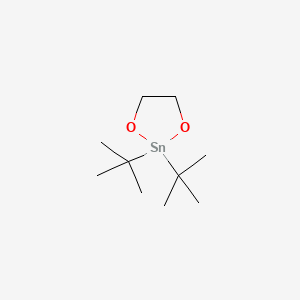

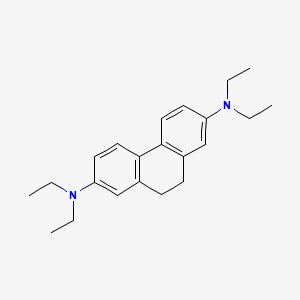

![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
